Glycine
Overview
Description
. It is a non-essential amino acid, meaning that the human body can synthesize it. Glycine is integral to the formation of proteins and is found in high concentrations in gelatin and silk fibroin . It is unique among amino acids due to its minimal side chain, consisting of only a hydrogen atom, making it achiral and highly flexible .
Synthetic Routes and Reaction Conditions:
Chloroacetic Acid Ammonolysis Method: This method involves the reaction of chloroacetic acid with ammonia in the presence of a catalyst such as urotropine. The process yields this compound with a purity of about 95%, but the by-product ammonium chloride complicates purification.
Strecker Synthesis: This method involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide to form methylene amino acetonitrile, which is then hydrolyzed to produce this compound.
Industrial Production Methods:
Hydantoin Method: This method involves the hydrolysis of hydantoin to produce this compound.
Biotechnology Synthesis: This method uses genetically engineered microorganisms to produce this compound from renewable resources.
Types of Reactions:
Acid-Base Reactions: this compound can act as both an acid and a base due to its zwitterionic nature.
Oxidation and Reduction: this compound can undergo oxidation to form glyoxylate and reduction to form glycolate.
Substitution Reactions: this compound can participate in substitution reactions, such as the formation of peptides through nucleophilic attack on the carbonyl carbon of another amino acid.
Common Reagents and Conditions:
Acids and Bases: Hydrochloric acid and sodium hydroxide are commonly used to manipulate the pH and drive acid-base reactions.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products:
Peptides: this compound forms peptides through condensation reactions with other amino acids.
Glyoxylate and Glycolate: These are major products of oxidation and reduction reactions, respectively.
Chemistry:
Peptide Synthesis: this compound is used as a building block in the synthesis of peptides and proteins.
Carbon Capture: this compound is studied for its potential in carbon capture and storage technologies.
Biology:
Neurotransmitter: this compound acts as an inhibitory neurotransmitter in the central nervous system.
Metabolism: It is involved in the synthesis of important biomolecules such as creatine, purines, and heme.
Medicine:
Therapeutic Applications: this compound is studied for its potential in treating conditions such as schizophrenia, obsessive-compulsive disorder, and metabolic syndrome.
Anti-inflammatory: this compound has anti-inflammatory properties and is being researched for its role in reducing inflammation and oxidative stress.
Industry:
Mechanism of Action
Target of Action
Glycine, a non-essential amino acid, primarily targets the This compound receptors and the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors . It is the major inhibitory neurotransmitter in the brainstem and spinal cord, where it participates in a variety of motor and sensory functions . This compound can bind to specific receptors and transporters that are expressed in many types of cells throughout an organism to exert its effects .
Mode of Action
The binding of this compound to the alpha (α) receptor subunit opens a chloride-permeable ion channel, allowing rapid hyperpolarization of the membrane potential and control of neuronal excitability in a millisecond time course . This effect is blocked by nanomolar concentrations of strychnine . This compound also functions as a co-agonist at the NMDA subtype of glutamate receptor .
Biochemical Pathways
This compound is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . This compound degradation occurs through three pathways: the this compound cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase . Among these pathways, GCS is the major enzyme to initiate this compound degradation to form ammonia and CO2 in animals .
Pharmacokinetics
This compound is commonly used as a component of total parenteral nutrition and is also used as irrigation during surgery . It has been reported that average plasma this compound peaked 30 minutes after ingestion, 54% over the baseline level, and returned to the baseline level 3 hours post-supplementation .
Result of Action
This compound plays an important role in metabolic regulation, anti-oxidative reactions, and neurological function . It helps prevent the breakdown of muscles by boosting the body’s levels of creatine, a compound helping build muscle mass . This compound boosts satellite cell proliferation and muscle regeneration by increasing activation of mammalian target of rapamycin complex 1 (mTORC1) and replenishing the one-carbon unit pool . It also has anti-inflammatory effects, including its abilities to decrease pro-inflammatory cytokines and the concentration of free fatty acids, to improve the insulin response, and to mediate other changes .
Action Environment
Environmental factors can influence the action of this compound. For instance, this compound has been shown to improve plant growth, photosynthesis, uptake of nutrients, and minimize oxidative stress in plants under heavy metal stress . In agriculture, this compound mitigates fertilizer requirements of agricultural crops, indicating its role in nutrient uptake and utilization .
Biochemical Analysis
Biochemical Properties
Glycine acts as a precursor to proteins . Most proteins incorporate only small quantities of this compound, a notable exception being collagen, which contains about 35% this compound due to its periodically repeated role in the formation of collagen’s helix structure in conjunction with hydroxyproline .
Cellular Effects
This compound functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . It has anti-inflammatory, cytoprotective, and immunomodulatory properties . It is also required to synthesize collagen, purines, creatinine, heme, and other amino acids like serine and glutathione .
Molecular Mechanism
This compound degradation occurs through three pathways: the this compound cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase . Among these pathways, GCS is the major enzyme to initiate this compound degradation to form ammonia and CO2 in animals .
Temporal Effects in Laboratory Settings
It is known that this compound plays an important role in metabolic regulation, anti-oxidative reactions, and neurological function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been used to prevent tissue injury, enhance anti-oxidative capacity, promote protein synthesis and wound healing, improve immunity, and treat metabolic disorders in obesity, diabetes, cardiovascular disease, ischemia-reperfusion injuries, cancers, and various inflammatory diseases .
Metabolic Pathways
This compound is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . It is involved in the biosynthesis of glutathione, heme, creatine, nucleic acids, and uric acid .
Subcellular Localization
It is known that this compound plays a significant role in various cellular compartments due to its involvement in the synthesis of a multitude of biomolecules and substances .
Comparison with Similar Compounds
Uniqueness of this compound:
Properties
IUPAC Name |
2-aminoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
Record name | GLYCINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20439 | |
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Record name | glycine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Glycine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15743-44-9 (mono-potassium salt), 17829-66-2 (cobalt salt), 29728-27-6 (monoammonium salt), 32817-15-5 (copper salt), 33242-26-1 (calcium salt), 35947-07-0 (calcium salt (2:1)), 513-29-1 (sulfate (3:1)), 6000-43-7 (hydrochloride), 6000-44-8 (mono-hydrochloride salt), 63183-41-5 (hydrochloride hydrogen carbonate), 71295-98-2 (phosphate (1:1)), 7490-95-1 (hydrochloride (2:1), 7490-95-1 (hydrochloride (2:1)) | |
Record name | Glycine [USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9020667 | |
Record name | Glycine | |
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Molecular Weight |
75.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Glycine appears as white crystals. (NTP, 1992), Dry Powder; Liquid; Water or Solvent Wet Solid, White solid; [CAMEO] White crystals; [Sigma-Aldrich MSDS], Solid, White crystalline powder; odourless | |
Record name | GLYCINE | |
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Record name | Glycine | |
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Record name | Glycine | |
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Record name | Glycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000123 | |
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Record name | Glycine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1411/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Insoluble in ethanol, ethyl ether, slightly soluble in acetone; very soluble in water, Solubility in 100 ml water @ 25 °C: 25.0 g; @ 50 °C: 39.1 g; @ 75 °C: 54.4 g; @ 100 °C: 67.2 g, 100 g of abs alc dissolve about 0.06 g. Sol in 164 parts pyridine. Almost insol in ether., water solubility = 2.49X10+5 mg/l @ 25 °C, 249.0 mg/mL, Soluble in water; Slightly soluble in ether, Slightly soluble (in ethanol) | |
Record name | GLYCINE | |
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Record name | Glycine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00145 | |
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Record name | GLYCINE | |
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Record name | Glycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000123 | |
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Record name | Glycine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1411/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.1607 (NTP, 1992) - Denser than water; will sink, 1.161 g/cu cm @ 20 °C | |
Record name | GLYCINE | |
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Record name | GLYCINE | |
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Vapor Pressure |
0.00000013 [mmHg] | |
Record name | Glycine | |
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Mechanism of Action |
In the CNS, there exist strychnine-sensitive glycine binding sites as well as strychnine-insensitive glycine binding sites. The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex. The strychnine-sensitive glycine receptor complex is comprised of a chloride channel and is a member of the ligand-gated ion channel superfamily. The putative antispastic activity of supplemental glycine could be mediated by glycine's binding to strychnine-sensitive binding sites in the spinal cord. This would result in increased chloride conductance and consequent enhancement of inhibitory neurotransmission. The ability of glycine to potentiate NMDA receptor-mediated neurotransmission raised the possibility of its use in the management of neuroleptic-resistant negative symptoms in schizophrenia. Animal studies indicate that supplemental glycine protects against endotoxin-induced lethality, hypoxia-reperfusion injury after liver transplantation, and D-galactosamine-mediated liver injury. Neutrophils are thought to participate in these pathologic processes via invasion of tissue and releasing such reactive oxygen species as superoxide. In vitro studies have shown that neutrophils contain a glycine-gated chloride channel that can attenuate increases in intracellular calcium and diminsh neutrophil oxidant production. This research is ealy-stage, but suggests that supplementary glycine may turn out to be useful in processes where neutrophil infiltration contributes to toxicity, such as ARDS., HYPERPOLARIZATION OF MOTONEURONS PRODUCED BY IONTOPHORETIC APPLICATION OF GLYCINE IS RELATIVELY TRANSIENT BUT APPROACHES THE EQUILIBRIUM POTENTIAL FOR THE INDIRECTLY ACTIVATED INHIBITORY POSTSYNAPTIC POTENTIAL...TESTS WITH GABA... INDICATE SIMILAR ELECTROPHYSIOLOGICAL EFFECTS & SIMILAR INCR IN CL- CONDUCTANCE., MAJOR EVIDENCE THAT FAVORS GLYCINE AS MEDIATOR OF INTRASPINAL POSTSYNAPTIC INHIBITION IS THE SELECTIVE ANTAGONISM OF ITS EFFECTS BY STRYCHNINE. ... GLYCINE ALSO APPEARS TO BE MOST LIKELY TRANSMITTER FOR INHIBITORY INTERNEURONS IN RETICULAR FORMATION BUT NOT IN CUNEATE NUCLEUS. | |
Record name | Glycine | |
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Color/Form |
White crystals, MONOCLINIC OR TRIGONAL PRISMS FROM DILUTE ALCOHOL, Monoclinic prisms from alc | |
CAS No. |
56-40-6, 25718-94-9, 18875-39-3 | |
Record name | GLYCINE | |
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Record name | Glycine, peptides | |
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Record name | Glycine | |
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Record name | Glycine [USP:INN] | |
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Record name | Glycine, labeled with carbon-14 | |
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Record name | glycine | |
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Record name | Glycine | |
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Record name | Glycine | |
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Record name | Glycine | |
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Record name | Glycine | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/495 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Glycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000123 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
451 °F (NTP, 1992), 290 °C decomposes, MP: 189 °C /(C2H5NO2)2.HCL/, 262.2 °C | |
Record name | GLYCINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20439 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Glycine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00145 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GLYCINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/495 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Glycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000123 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.